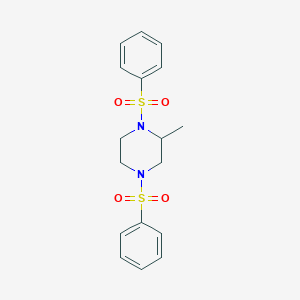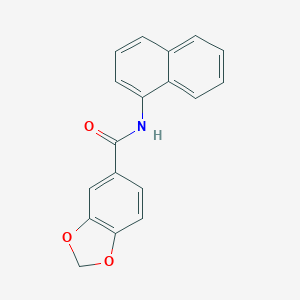
2-Methyl-1,4-bis(phenylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,4-bis(phenylsulfonyl)piperazine (MBPSP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MBPSP is a piperazine derivative that exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The exact mechanism of action of 2-Methyl-1,4-bis(phenylsulfonyl)piperazine is not fully understood. However, it is believed to exert its pharmacological effects by interacting with cellular proteins and enzymes. 2-Methyl-1,4-bis(phenylsulfonyl)piperazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. Additionally, 2-Methyl-1,4-bis(phenylsulfonyl)piperazine has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-Methyl-1,4-bis(phenylsulfonyl)piperazine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2-Methyl-1,4-bis(phenylsulfonyl)piperazine has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 2-Methyl-1,4-bis(phenylsulfonyl)piperazine has been shown to inhibit the replication of viruses.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-1,4-bis(phenylsulfonyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, it exhibits a wide range of pharmacological activities, making it a versatile compound for research. However, 2-Methyl-1,4-bis(phenylsulfonyl)piperazine also has some limitations. It is relatively expensive to synthesize and can be toxic at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-1,4-bis(phenylsulfonyl)piperazine. One potential area of research is the development of 2-Methyl-1,4-bis(phenylsulfonyl)piperazine derivatives with enhanced pharmacological properties. Another potential area of research is the investigation of the mechanism of action of 2-Methyl-1,4-bis(phenylsulfonyl)piperazine. Additionally, 2-Methyl-1,4-bis(phenylsulfonyl)piperazine could be studied for its potential applications in the treatment of viral infections. Overall, 2-Methyl-1,4-bis(phenylsulfonyl)piperazine is a promising compound with a wide range of potential applications in the field of medicinal chemistry.
Synthesemethoden
2-Methyl-1,4-bis(phenylsulfonyl)piperazine can be synthesized through a series of chemical reactions. The first step involves the reaction of piperazine with 4-chlorobenzene sulfonyl chloride to form 1-(4-chlorobenzene sulfonyl)piperazine. The second step involves the reaction of 1-(4-chlorobenzene sulfonyl)piperazine with methyl iodide to form 1-methyl-4-(4-chlorobenzene sulfonyl)piperazine. The final step involves the reaction of 1-methyl-4-(4-chlorobenzene sulfonyl)piperazine with sodium phenoxide to form 2-Methyl-1,4-bis(phenylsulfonyl)piperazine.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,4-bis(phenylsulfonyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 2-Methyl-1,4-bis(phenylsulfonyl)piperazine has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 2-Methyl-1,4-bis(phenylsulfonyl)piperazine has been shown to exhibit anti-viral properties by inhibiting the replication of viruses.
Eigenschaften
Produktname |
2-Methyl-1,4-bis(phenylsulfonyl)piperazine |
|---|---|
Molekularformel |
C17H20N2O4S2 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
1,4-bis(benzenesulfonyl)-2-methylpiperazine |
InChI |
InChI=1S/C17H20N2O4S2/c1-15-14-18(24(20,21)16-8-4-2-5-9-16)12-13-19(15)25(22,23)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3 |
InChI-Schlüssel |
OQGRABSXOHGUNG-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1-azepanylsulfonyl)ethyl]-3-(3-chloro-5-isoxazolyl)-N-(4-pyridinylmethyl)propanamide](/img/structure/B258011.png)
![Methyl 1-(2-{[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]amino}-3-methylpentanoyl)-4-piperidinecarboxylate](/img/structure/B258016.png)
![1-(4-bromo-2-chlorophenyl)-2-[(3-methyl-2-butenyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B258019.png)
![2-{[3-cyano-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B258027.png)
![N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide](/img/structure/B258028.png)
![9-(1-benzyl-4-piperidinyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B258035.png)
![Methyl 4-[7-chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B258052.png)
![2-amino-4-(2,3-dichlorophenyl)-6-(3,4-dimethoxybenzyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B258059.png)
![2-amino-4-(2,6-dichlorophenyl)-6-(3,4-dimethoxybenzyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B258060.png)
![2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B258063.png)
![2-amino-6,7-dimethyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B258064.png)

![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-(2-methylphenoxy)acetamide](/img/structure/B258082.png)
![1,4-Bis[(4-methoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B258087.png)